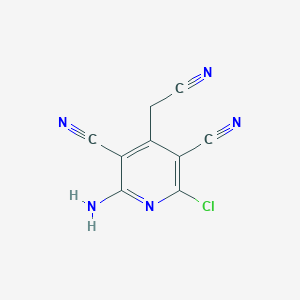![molecular formula C12H14N4O5 B008936 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-ethenyl-3H-purin-6-one CAS No. 110851-56-4](/img/structure/B8936.png)
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-ethenyl-3H-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-ethenyl-3H-purin-6-one, commonly known as 2'-deoxyinosine, is a nucleoside that plays a crucial role in DNA replication and repair. It is an essential component of the genetic material and is involved in various biological processes.
Mécanisme D'action
2'-deoxyinosine is incorporated into DNA during replication and repair, where it pairs with cytosine. It can also be incorporated into RNA during transcription, where it pairs with uracil. The presence of 2'-deoxyinosine in DNA can lead to mutations and DNA damage, which can have both positive and negative effects on biological processes.
Effets Biochimiques Et Physiologiques
The presence of 2'-deoxyinosine in DNA can lead to various biochemical and physiological effects, including altered DNA structure, increased susceptibility to DNA damage, and altered gene expression. Additionally, 2'-deoxyinosine has been shown to have immunomodulatory effects and to stimulate the production of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2'-deoxyinosine has several advantages for lab experiments, including its ability to induce mutations and DNA damage, its use as a marker for oxidative stress and DNA damage, and its ability to be incorporated into DNA and RNA. However, there are also limitations to its use, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Orientations Futures
There are several future directions for research involving 2'-deoxyinosine, including studying its role in DNA repair and mutagenesis, exploring its immunomodulatory effects, and investigating its potential as a therapeutic agent for various diseases. Additionally, further research is needed to understand the mechanisms underlying its biochemical and physiological effects and to develop new methods for its synthesis and handling.
Conclusion:
In conclusion, 2'-deoxyinosine is a nucleoside that plays a crucial role in DNA replication and repair. It has been widely used in scientific research to study various biological processes and has several advantages and limitations for lab experiments. Further research is needed to fully understand its mechanisms of action and to explore its potential as a therapeutic agent.
Méthodes De Synthèse
2'-deoxyinosine can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the reaction of hypoxanthine with 2-deoxyribose in the presence of a catalyst, while the enzymatic synthesis involves the use of enzymes such as purine nucleoside phosphorylase (PNP) and adenosine deaminase (ADA) to catalyze the reaction between hypoxanthine and 2-deoxyribose-1-phosphate.
Applications De Recherche Scientifique
2'-deoxyinosine has been widely used in scientific research to study various biological processes, including DNA replication, repair, and mutagenesis. It is also used as a substrate for various enzymes, including DNA polymerases and reverse transcriptases. Additionally, 2'-deoxyinosine is used as a marker for oxidative stress and DNA damage.
Propriétés
Numéro CAS |
110851-56-4 |
|---|---|
Nom du produit |
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-ethenyl-3H-purin-6-one |
Formule moléculaire |
C12H14N4O5 |
Poids moléculaire |
294.26 g/mol |
Nom IUPAC |
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-ethenyl-1H-purin-6-one |
InChI |
InChI=1S/C12H14N4O5/c1-2-6-14-10-7(11(20)15-6)13-4-16(10)12-9(19)8(18)5(3-17)21-12/h2,4-5,8-9,12,17-19H,1,3H2,(H,14,15,20) |
Clé InChI |
IIGNJLSNAPTWKD-UHFFFAOYSA-N |
SMILES isomérique |
C=CC1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O |
SMILES |
C=CC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
SMILES canonique |
C=CC1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Synonymes |
2-Vinyl-9-[beta-d-ribofuranosyl]hypoxanthine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




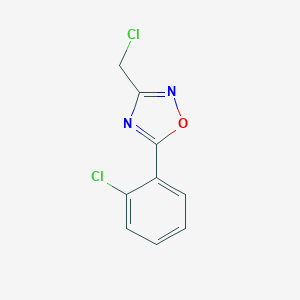
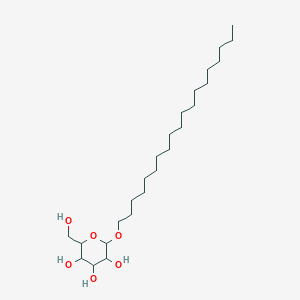
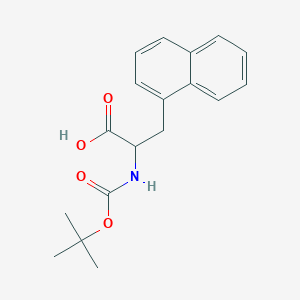
![7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8861.png)
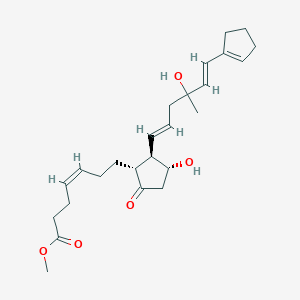
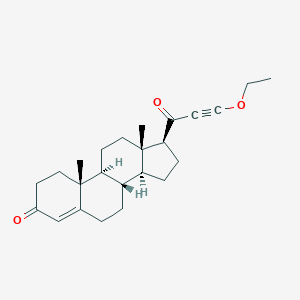
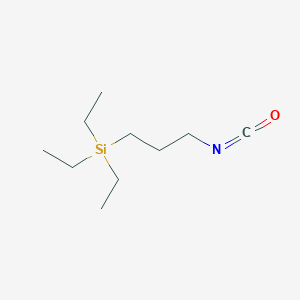
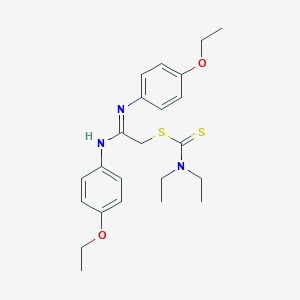
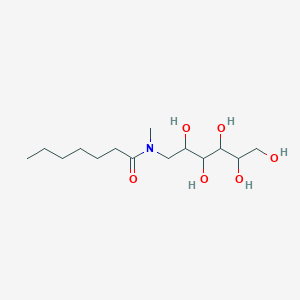
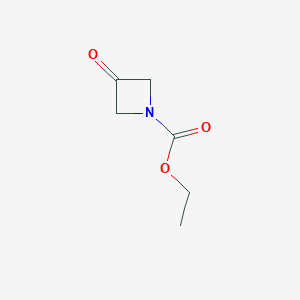
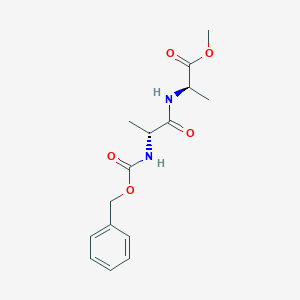
![Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate](/img/structure/B8876.png)
